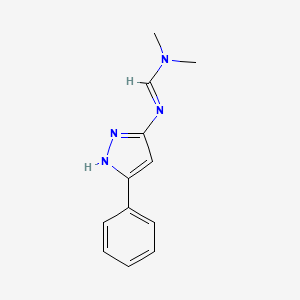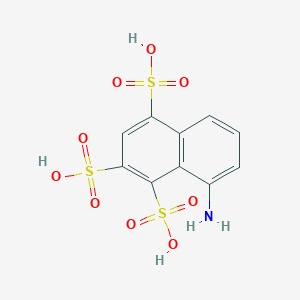![molecular formula C22H46NO3P B14245767 Phosphonic acid, [1-(octylamino)cyclohexyl]-, dibutyl ester CAS No. 335282-12-7](/img/structure/B14245767.png)
Phosphonic acid, [1-(octylamino)cyclohexyl]-, dibutyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, [1-(octylamino)cyclohexyl]-, dibutyl ester is a chemical compound with the molecular formula C22H46NO3P. It is a member of the phosphonic acid esters family, characterized by the presence of a phosphonic acid group bonded to an organic moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid esters typically involves several key methods:
Michaelis–Arbuzov Reaction: This reaction involves the conversion of a trialkyl phosphite to a phosphonate ester using an alkyl halide.
Catalytic Cross-Coupling Reaction: This method involves the coupling of a phosphonate ester with an organic halide in the presence of a catalyst, often a palladium complex.
Mannich-Type Condensation: This method involves the condensation of a phosphonate ester with an amine and an aldehyde.
Industrial Production Methods
Industrial production of phosphonic acid, [1-(octylamino)cyclohexyl]-, dibutyl ester often involves large-scale application of the Michaelis–Arbuzov reaction due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, [1-(octylamino)cyclohexyl]-, dibutyl ester undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the phosphonate ester to a phosphonic acid.
Reduction: Reduction of the phosphonate ester can lead to the formation of phosphine derivatives.
Substitution: This reaction involves the replacement of one of the ester groups with another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen; typically carried out at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out under anhydrous conditions.
Substitution: Alkyl halides, amines; typically carried out under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonate esters.
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, [1-(octylamino)cyclohexyl]-, dibutyl ester has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of phosphonic acid, [1-(octylamino)cyclohexyl]-, dibutyl ester involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Phosphonic acid, [1-(octylamino)cyclohexyl]-, dibutyl ester can be compared with other similar compounds, such as:
Phosphonic Acid Esters: These compounds share a similar structural framework but differ in their specific organic moieties.
Phosphonic Acids: These compounds contain a phosphonic acid group but lack the ester functionality.
Uniqueness
This compound is unique due to its specific structural features, including the presence of an octylamino group and a cyclohexyl ring. These features confer unique chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
335282-12-7 |
|---|---|
Molekularformel |
C22H46NO3P |
Molekulargewicht |
403.6 g/mol |
IUPAC-Name |
1-dibutoxyphosphoryl-N-octylcyclohexan-1-amine |
InChI |
InChI=1S/C22H46NO3P/c1-4-7-10-11-12-16-19-23-22(17-14-13-15-18-22)27(24,25-20-8-5-2)26-21-9-6-3/h23H,4-21H2,1-3H3 |
InChI-Schlüssel |
UPSYLWLXMYVWBH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCNC1(CCCCC1)P(=O)(OCCCC)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


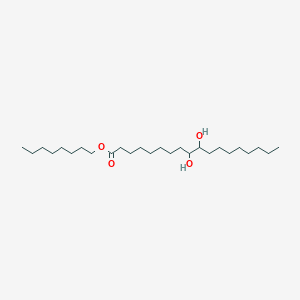

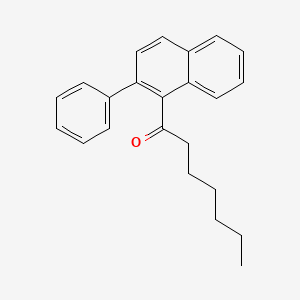
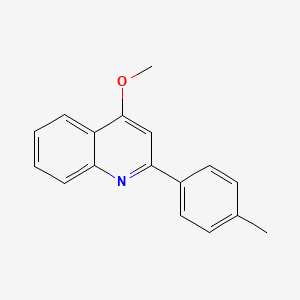
![6-(3,4-Dimethoxyphenyl)-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14245701.png)
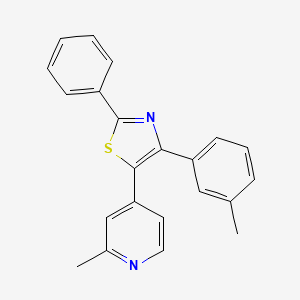

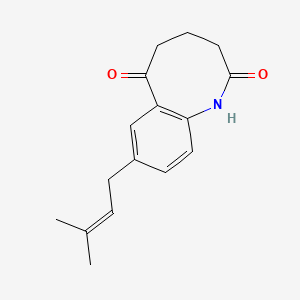

![1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1-methyl-1-(nitromethyl)-](/img/structure/B14245741.png)
![N-Pentyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14245748.png)

